![molecular formula C9H9ClN2O2 B14327683 Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester CAS No. 102741-33-3](/img/structure/B14327683.png)
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester is a chemical compound with the molecular formula C9H9ClN2O2. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a hydrazinecarboxylic acid moiety linked to a 4-chlorophenyl group through a methylene bridge, and it is esterified with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the 4-chlorophenyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets.
類似化合物との比較
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
Hydrazinecarboxylic acid, [(4-fluorophenyl)methylene]-, methyl ester: Similar structure but with a fluorine atom instead of chlorine, leading to variations in reactivity and biological activity.
Uniqueness
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the desired activity.
特性
CAS番号 |
102741-33-3 |
|---|---|
分子式 |
C9H9ClN2O2 |
分子量 |
212.63 g/mol |
IUPAC名 |
methyl N-[(4-chlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-2-4-8(10)5-3-7/h2-6H,1H3,(H,12,13) |
InChIキー |
NJFAYVPBAPEPQZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NN=CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
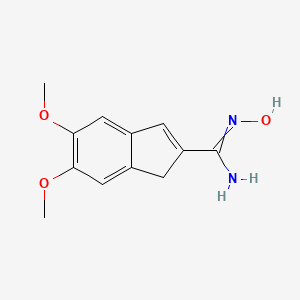
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
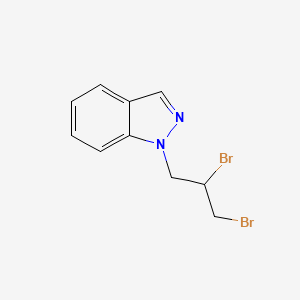
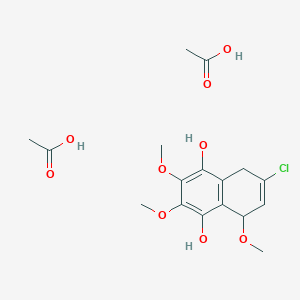

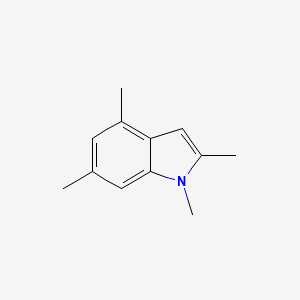
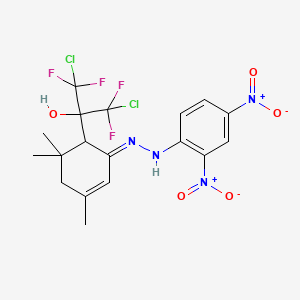
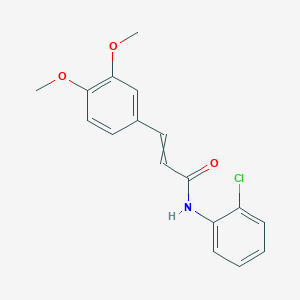
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)

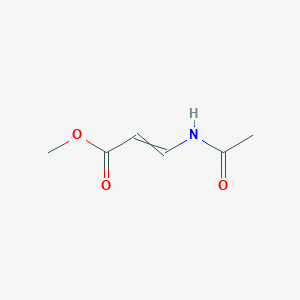
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
